molecular formula C18H17ClN4O4 B14976249 N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B14976249
M. Wt: 388.8 g/mol
InChI Key: JMFIZQYFIVJAHM-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and various aldehydes or ketones. The final step involves the acylation of the pyrido[2,3-d]pyrimidine derivative with 3-chloro-4-methylphenyl acetic acid under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their catalytic activity and affecting cellular signaling pathways .

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H17ClN4O4/c1-10-4-5-11(8-12(10)19)21-14(24)9-23-17(25)15-13(27-3)6-7-20-16(15)22(2)18(23)26/h4-8H,9H2,1-3H3,(H,21,24)

InChI Key

JMFIZQYFIVJAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC)Cl

Origin of Product

United States

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